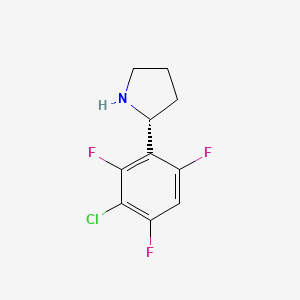
(R)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of chloro and trifluoromethyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,4,6-trifluoroaniline and ®-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate.
Cyclization: The intermediate is then cyclized under appropriate conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反応の分析
Types of Reactions
®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies.
Medicine: It could be investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of ®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of chloro and trifluoromethyl groups can enhance binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The unique combination of chloro and trifluoromethyl groups on the phenyl ring distinguishes ®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
特性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC名 |
(2R)-2-(3-chloro-2,4,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9ClF3N/c11-9-6(13)4-5(12)8(10(9)14)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m1/s1 |
InChIキー |
VLWPSOJVQHCCKV-SSDOTTSWSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2F)F)Cl)F |
正規SMILES |
C1CC(NC1)C2=C(C(=C(C=C2F)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



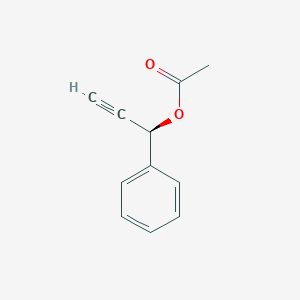
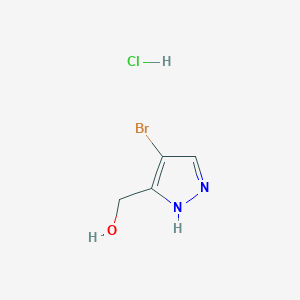
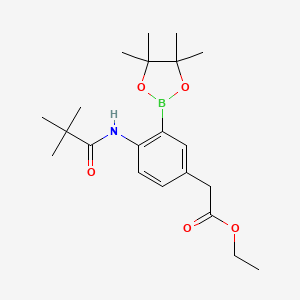
![2-[(1S)-1-Bromoethyl]pyridine](/img/structure/B13339174.png)
![Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)
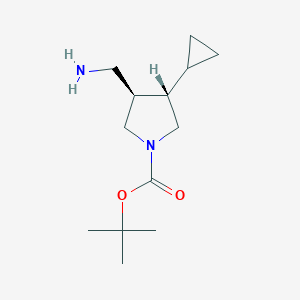


![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
![4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13339211.png)
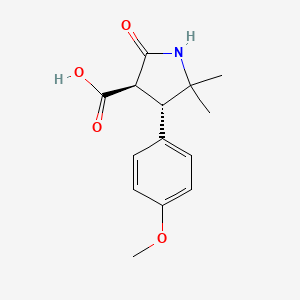
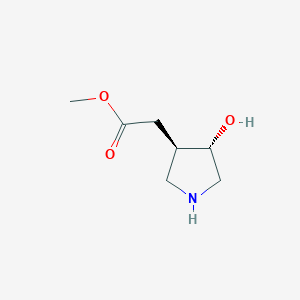
![3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13339219.png)
